Methyl 5-amino-6-methoxynicotinate Methyl 5-amino-6-methoxynicotinate
Brand Name: Vulcanchem
CAS No.: 59237-50-2
VCID: VC3961420
InChI: InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3
SMILES: COC1=C(C=C(C=N1)C(=O)OC)N
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

Methyl 5-amino-6-methoxynicotinate

CAS No.: 59237-50-2

Cat. No.: VC3961420

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-6-methoxynicotinate - 59237-50-2

Specification

CAS No. 59237-50-2
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name methyl 5-amino-6-methoxypyridine-3-carboxylate
Standard InChI InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3
Standard InChI Key MBHLSPAJNLINIC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C(=O)OC)N
Canonical SMILES COC1=C(C=C(C=N1)C(=O)OC)N

Introduction

Chemical Identity and Structural Analysis

Methyl 5-amino-6-methoxynicotinate belongs to the class of substituted nicotinates, which are pivotal intermediates in medicinal chemistry. Its molecular structure (Fig. 1) is defined by the following features:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • Methoxy (-OCH₃) at position 6.

    • Amino (-NH₂) at position 5.

    • Methyl ester (-COOCH₃) at position 3.

Molecular and Spectroscopic Data

PubChemLite provides key identifiers and predicted properties for this compound :

PropertyValue
Molecular formulaC₈H₁₀N₂O₃
SMILESCOC1=C(C=C(C=N1)C(=O)OC)N
Exact mass182.0691 g/mol
Predicted CCS (Ų)136.9 ([M+H]⁺), 137.6 ([M-H]⁻)

The collision cross-section (CCS) values, derived from ion mobility spectrometry predictions, suggest moderate polarity and potential utility in mass spectrometry-based metabolomic studies .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 contrasts methyl 5-amino-6-methoxynicotinate with related compounds:

CompoundSubstituents (Positions)Key Differences
Methyl 2-amino-6-methoxynicotinate Amino (2), Methoxy (6)Regioisomerism alters electronic distribution and binding affinity.
Methyl 5-hydroxy-6-methoxynicotinateHydroxy (5), Methoxy (6)Hydroxy group increases polarity and hydrogen-bonding capacity.
Methyl nicotinateNo substituentsLacks functional groups, limiting biological interactions.

The amino and methoxy groups in methyl 5-amino-6-methoxynicotinate may enhance its solubility and capacity for intermolecular interactions compared to unsubstituted analogs.

Synthetic Considerations and Challenges

While no direct synthesis of methyl 5-amino-6-methoxynicotinate has been reported, methodologies for analogous nicotinate derivatives offer potential pathways:

Regioselective Functionalization

The synthesis of methyl 2-amino-6-methoxynicotinate involves microwave-assisted methoxylation and microfluidic hydrogenation . Adapting this approach for the 5-amino isomer would require:

  • Regioselective methoxylation: Protecting group strategies to direct methoxy installation to position 6.

  • Amination at position 5: Palladium-catalyzed coupling or nucleophilic substitution, though steric and electronic factors may hinder reactivity.

Esterification and Deprotection

Esterification of the carboxylic acid precursor (e.g., 5-amino-6-methoxynicotinic acid) using methanol under acidic conditions could yield the methyl ester. Subsequent deprotection steps, such as hydrogenolysis for benzylamine intermediates, might be necessary .

Physicochemical and Predicted Biological Properties

Solubility and Lipophilicity

The compound’s logP (estimated via PubChemLite) of ~1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. This profile is favorable for central nervous system (CNS) drug candidates, though experimental validation is needed.

Research Gaps and Future Directions

Despite its promising scaffold, methyl 5-amino-6-methoxynicotinate remains underexplored. Critical research priorities include:

  • Synthetic route optimization: Developing regioselective methods for amino and methoxy group installation.

  • Biological screening: Evaluating enzyme inhibition, antimicrobial activity, and cytotoxicity in vitro.

  • Computational modeling: Predicting binding modes against targets like DAAO using molecular docking.

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